Cas no 63296-15-1 (2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on)

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-one is a flavonoid derivative characterized by its distinct polyphenolic structure. The compound features multiple methoxy and hydroxyl substituents, contributing to its potential reactivity and biological activity. Its chromen-4-one core, combined with the substituted phenyl ring, suggests utility in biochemical and pharmacological research, particularly in studies involving antioxidant or enzyme inhibition mechanisms. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxy) groups may influence its solubility and stability under varying conditions. This compound is of interest for synthetic organic chemistry applications, serving as a precursor or intermediate for further functionalization. Analytical methods such as HPLC or NMR are recommended for purity verification.
2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on structure
63296-15-1 structure
Product name:2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on
CAS No:63296-15-1
MF:C19H18O8
Molecular Weight:374.341
CID:2045558
PubChem ID:14376225

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on 化学的及び物理的性質

名前と識別子

    • 2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on
    • 2-(3,4-dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-one
    • 5,6-Dihydroxy-3,3',4',7-tetramethoxy-flavon
    • 5,6-dihydroxy-3,7,3',4'-tetramethoxyflavone
    • quercetagetin 3,7,3',4'-tetramethyl ether
    • LMPK12113012
    • 5,6-Dihydroxy-3,3',4',7-tetramethoxyflavone
    • 63296-15-1
    • AKOS040762739
    • インチ: InChI=1S/C19H18O8/c1-23-10-6-5-9(7-11(10)24-2)18-19(26-4)17(22)14-12(27-18)8-13(25-3)15(20)16(14)21/h5-8,20-21H,1-4H3
    • InChIKey: DXEKSOHHLFZGKA-UHFFFAOYSA-N
    • SMILES: COc1ccc(cc1OC)-c1oc2cc(OC)c(O)c(O)c2c(=O)c1OC

計算された属性

  • 精确分子量: 374.10016753g/mol
  • 同位素质量: 374.10016753g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 8
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 576
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 104Ų

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on Security Information

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TargetMol Chemicals
TN5540-5 mg
5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone
63296-15-1 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5540-5mg
5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone
63296-15-1
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN5540-1 mL * 10 mM (in DMSO)
5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone
63296-15-1 98%
1 mL * 10 mM (in DMSO)
¥ 3,330 2023-07-11
TargetMol Chemicals
TN5540-1 ml * 10 mm
5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone
63296-15-1
1 ml * 10 mm
¥ 3330 2024-07-24
TargetMol Chemicals
TN5540-5mg
5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone
63296-15-1
5mg
¥ 3230 2024-07-24
TargetMol Chemicals
TN5540-1 ml * 10 mm
5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone
63296-15-1
1 ml * 10 mm
¥ 3330 2024-07-20

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on 関連文献

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-onに関する追加情報

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on: A Comprehensive Overview

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on (CAS No. 63296-15-1) is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on.

Chemical Structure and Synthesis

The molecular formula of 2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on is C19H18O8, with a molecular weight of 386.34 g/mol. The compound features a chromenone core with multiple functional groups including hydroxyl and methoxy substituents. These functional groups contribute to its diverse biological activities and make it a valuable target for synthetic chemists.

The synthesis of 2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on can be achieved through various routes. One common method involves the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde followed by cyclization and methylation steps. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods using catalysts such as metal nanoparticles and enzymes. These methods not only reduce the environmental impact but also improve the yield and purity of the final product.

Biological Activities

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on exhibits a wide range of biological activities that have been extensively studied in both in vitro and in vivo models. One of its most notable properties is its strong antioxidant activity. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a potential candidate for the prevention and treatment of various oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative disorders.

In addition to its antioxidant effects, 2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on also demonstrates significant anti-inflammatory activity. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating key signaling pathways like NF-κB. This anti-inflammatory property has potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Cancer Research

The anticancer potential of 2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on has been a focus of recent research efforts. Studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and activating caspase-dependent pathways. Furthermore, it has been found to inhibit angiogenesis and metastasis by targeting key signaling molecules involved in these processes.

A notable study published in the Journal of Medicinal Chemistry reported that 2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimethoxy-chromen-4-on significantly reduced tumor growth in xenograft mouse models of breast cancer. The compound was found to downregulate the expression of VEGF and MMPs, which are crucial for tumor angiogenesis and metastasis.

Clinical Trials and Future Prospects

The promising preclinical results have paved the way for further clinical investigations into the therapeutic potential of 2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimeth oxy-chromen-4-on. Several phase I clinical trials are currently underway to evaluate its safety and efficacy in humans. These trials aim to determine optimal dosing regimens and identify any potential side effects.

In parallel with clinical trials, ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity. Techniques such as prodrug design and nanoparticle encapsulation are being explored to achieve these goals.

Conclusion

2-(3,4-Dimethoxy-phenyl)-5,6-dihydroxy-3,7-dimeth oxy-chromen-4-on (CAS No. 63296-15-1) is a multifaceted compound with significant potential in various therapeutic areas. Its strong antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of oxidative stress-related diseases and inflammatory conditions. Additionally, its anticancer activities have sparked interest in its potential as a novel anticancer agent.

Ongoing research continues to uncover new insights into the mechanisms underlying its biological activities and optimize its therapeutic potential. As clinical trials progress and more data become available, it is likely that this compound will play an increasingly important role in the development of new treatments for a wide range of diseases.

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